

Technical Guide: Solubility Profiling of 4-Hydroxyomeprazole Sulfide

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Compound of Interest

Compound Name: 4-Hydroxyomeprazole sulfide

CAS No.: 151602-50-5

Cat. No.: B3419668

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Part 1: Executive Summary & Chemical Identity[1]

4-Hydroxyomeprazole sulfide (CAS: 103876-98-8) is a primary metabolite of Omeprazole formed via CYP2C19-mediated hydroxylation.[1] Unlike its parent compound (a sulfoxide), this molecule contains a sulfide (thioether) linkage and a hydroxylated pyridine ring.

For researchers, this compound presents a unique solubility challenge: the sulfide bridge increases lipophilicity compared to the parent sulfoxide, yet the addition of the 4-hydroxyl group introduces a hydrogen-bond donor/acceptor site, altering crystal lattice energy and solvent interaction.[1]

Physicochemical Profile

Property	Value / Characteristic	Relevance
Molecular Formula	C ₁₆ H ₁₇ N ₃ O ₂ S	Precursor to sulfone/sulfoxide forms.[1][2][3]
Molecular Weight	315.39 g/mol	Small molecule range.[1]
pKa (Predicted)	~5.7 (Pyridine N) & ~10.5 (Benzimidazole NH)	Amphoteric nature; solubility is highly pH-dependent.[1]
LogP (Predicted)	~1.8 – 2.2	Moderately lipophilic; requires organic co-solvents.[1]
Tautomerism	4-Pyridinol \rightleftharpoons 4-Pyridone	The "4-hydroxy" group often exists as a pyridone tautomer in solution, affecting solubility. [1]

Part 2: Solubility Landscape

The solubility of **4-Hydroxymeprazole sulfide** is governed by its amphoteric nature. It behaves as a weak base (pyridine nitrogen) and a very weak acid (benzimidazole NH / phenolic OH).[1]

Solvent Compatibility Table

Data synthesized from structural analogs and metabolite isolation protocols.

Solvent Class	Solvent	Solubility Rating	Application
Aprotic Polar	DMSO	High (>20 mg/mL)	Primary stock solution preparation.[1]
Aprotic Polar	DMF	High (>15 mg/mL)	Alternative stock; harder to remove.[1]
Protic Polar	Methanol	Moderate (1–10 mg/mL)	Analytical dilutions; HPLC mobile phases. [1]
Protic Polar	Ethanol	Low-Moderate (<5 mg/mL)	Formulation excipient studies.[1]
Aqueous	Water (pH 7)	Poor (<0.1 mg/mL)	Physiological simulation; requires pH adjustment.[1]
Aqueous Acid	0.1 M HCl	Moderate-High	Protonation of pyridine N increases solubility. [1]
Non-Polar	Hexane	Insoluble	Washing/precipitation. [1]

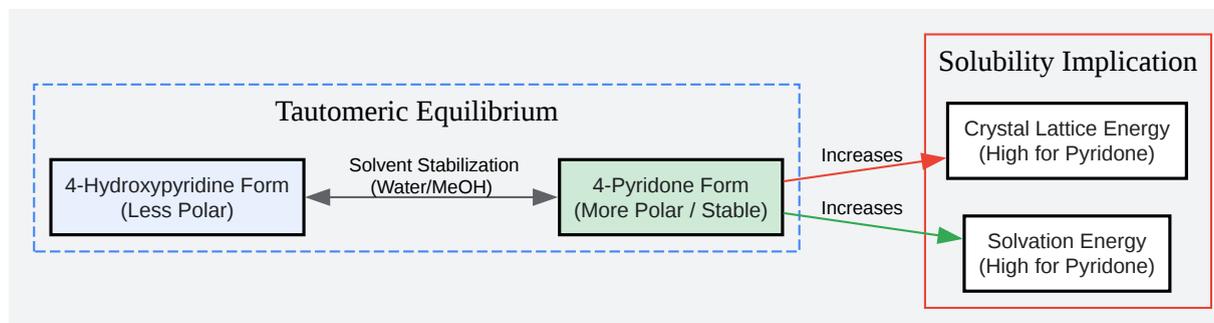
The pH-Solubility Relationship

The compound exhibits a U-shaped solubility curve typical of amphoteric drugs.

- pH < 4.0: High solubility due to protonation of the pyridine nitrogen and benzimidazole ring.
- pH 6.0 – 8.0: Minimum solubility (Unionized species dominates).[1]
- pH > 10.0: Slight increase in solubility due to deprotonation of the benzimidazole nitrogen (formation of the anion).

Part 3: Structural Dynamics & Tautomerism[1]

Understanding the tautomerism is vital for interpreting solubility data. The "4-hydroxy" group on the pyridine ring facilitates an equilibrium with the 4-pyridone form. In polar protic solvents (like water/methanol), the pyridone form is often favored, which increases polarity but can also enhance crystal packing stability, potentially lowering solubility compared to the pure hydroxy form.[1]



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Caption: Tautomeric shift between hydroxy and pyridone forms significantly impacts solvation energy and crystal stability.[1]

Part 4: Experimental Protocols

As specific quantitative solubility data (mg/mL) is rarely published for this specific metabolite, you must determine it empirically for your specific batch. Use the following Thermodynamic Solubility Protocol.

Protocol: Shake-Flask Solubility Determination with HPLC

Objective: Determine the equilibrium solubility of **4-Hydroxymeprazole sulfide** in a target solvent.

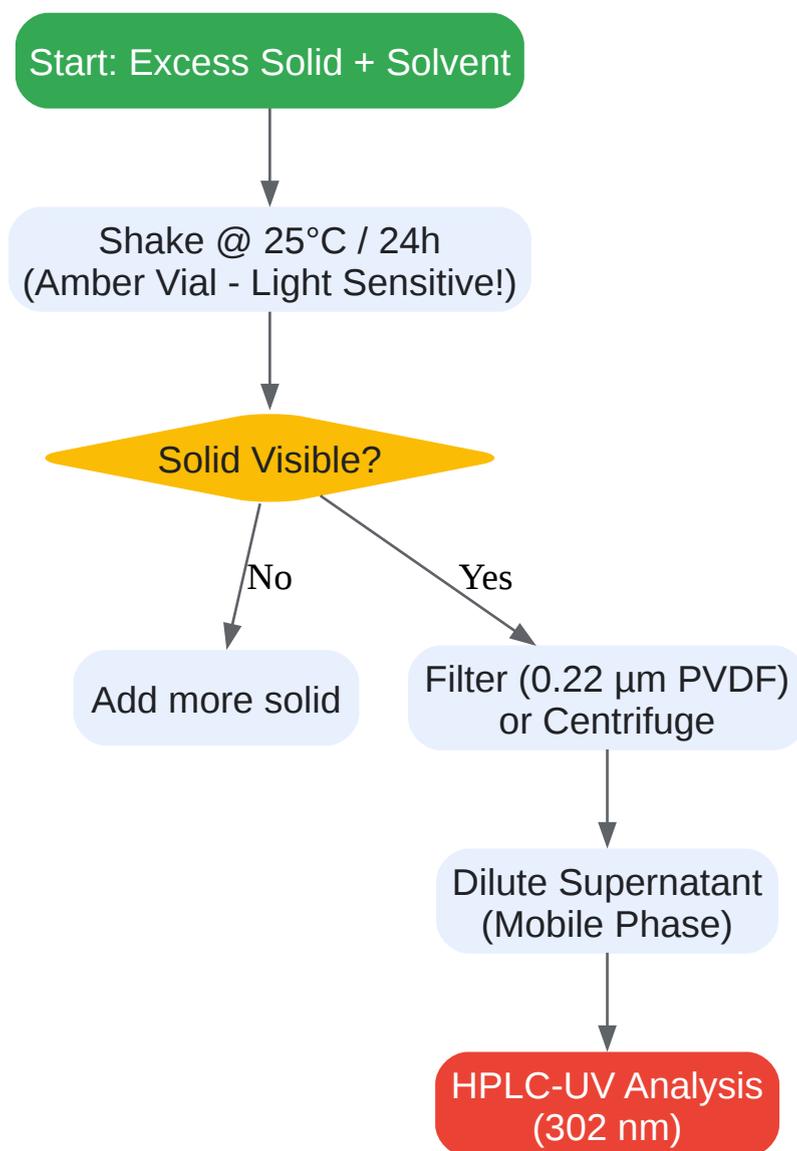
Reagents:

- Test Compound: **4-Hydroxymeprazole sulfide** (>98% purity).[1][2][4]
- Solvents: HPLC-grade Water, Methanol, DMSO, Buffers (pH 1.2, 4.5, 6.8, 7.4).[1]

- Internal Standard: Omeprazole (if distinct separation exists) or external calibration.[1]

Workflow:

- Preparation (Saturation):
 - Add excess solid compound (approx. 5–10 mg) to 1 mL of the solvent in a glass vial.
 - Critical: Ensure undissolved solid remains visible.[1] If it dissolves completely, add more solid.[1]
- Equilibration:
 - Incubate at $25^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$ for 24 hours with constant agitation (orbital shaker at 300 rpm).
 - Note: Sulfides are prone to oxidation.[1] Protect from light (amber vials) and minimize headspace oxygen.[1]
- Phase Separation:
 - Centrifuge at 10,000 rpm for 10 minutes or filter through a $0.22\ \mu\text{m}$ PVDF filter (pre-saturated to prevent adsorption).
- Quantification (HPLC-UV):
 - Dilute the supernatant with Mobile Phase to fit the linear calibration range.
 - Column: C18 (e.g., Agilent Zorbax Eclipse Plus), $150 \times 4.6\ \text{mm}$, $5\ \mu\text{m}$. [1]
 - Mobile Phase: Phosphate Buffer (pH 7.4) : Acetonitrile (60:40 v/v).
 - Wavelength: 302 nm (Characteristic of the pyridine/benzimidazole chromophore).
- Calculation:
 - [1]



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Caption: Step-by-step workflow for determining thermodynamic solubility while mitigating oxidation risks.

Part 5: Stability & Storage Implications[1][2]

Researchers must distinguish between solubility (how much dissolves) and stability (does it degrade?).[1]

- Oxidation Risk: The sulfide sulfur is highly susceptible to oxidation to the sulfoxide (4-Hydroxymeprazole) and sulfone.[1]

- Mitigation: Solutions in DMSO or Methanol should be used immediately or stored at -80°C. Avoid storing in protic solvents for extended periods at room temperature.[1]
- Acid Instability: Like Omeprazole, the metabolite is acid-labile, though the sulfide form is generally more stable to acid degradation than the sulfoxide. However, prolonged exposure to low pH (<2) can still lead to rearrangement.

References

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